molecular formula C22H24N4O3 B2487150 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide CAS No. 1796967-19-5

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2487150
CAS No.: 1796967-19-5
M. Wt: 392.459
InChI Key: ZQRKSEGNCWQNJR-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • A pyrazole ring which is known for its role in various biological activities.
  • A pyridine moiety that contributes to its pharmacological profile.
  • A dimethoxybenzamide group which enhances its interaction with biological targets.

Molecular Formula: C21_{21}H22_{22}N4_{4}O3_{3}

This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The compound's interaction with TRPM8 channels also suggests potential applications in pain management, particularly in conditions associated with cold stimuli and neuropathic pain .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects through its COX-2 inhibition. This mechanism is particularly beneficial for treating inflammatory diseases such as:

  • Arthritis
  • Osteoarthritis
  • Other chronic inflammatory disorders

Pain Modulation

In addition to its anti-inflammatory properties, this compound has been linked with pain modulation due to its antagonistic action on TRPM8 channels. This characteristic indicates its potential use in managing various pain syndromes, including:

  • Neuropathic pain
  • Pain related to cold stimuli

Comparative Analysis with Other Compounds

The following table compares this compound with other known anti-inflammatory agents:

Compound NameStructure FeaturesBiological Activity
Celecoxib Contains a sulfonamide groupSelective COX-2 inhibitor
Fenamates Contains an aromatic ringNon-selective COX inhibitor
N-(4,4'-Dibromo-biphenyl) Contains biphenyl structureAntitumor activity
N-(2-(5-cyclopropyl... Pyrazole and pyridine rings; dimethoxy groupSelective COX-2 inhibitor

Case Studies and Research Findings

Recent studies have provided insights into the pharmacodynamics of this compound:

  • In vitro Studies : Laboratory tests indicate that this compound exhibits high selectivity for COX-2 over COX-1, significantly reducing the risk of gastrointestinal complications.
  • Animal Models : In animal models of inflammation, this compound demonstrated a marked reduction in inflammatory markers and pain behaviors, suggesting its efficacy in vivo .
  • Clinical Implications : The potential applications of this compound extend beyond inflammation to include analgesic properties that could benefit patients suffering from chronic pain conditions .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-4-3-5-20(29-2)21(19)22(27)24-12-13-26-18(16-6-7-16)14-17(25-26)15-8-10-23-11-9-15/h3-5,8-11,14,16H,6-7,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRKSEGNCWQNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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